Methyl 3alpha,12alpha-diacetyloxy-7-oxo-5beta-cholanate
Overview
Description
Methyl 3alpha,12alpha-diacetyloxy-7-oxo-5beta-cholanate: is a complex organic compound with the molecular formula C29H44O7 It is a derivative of bile acids, which are steroid acids found predominantly in the bile of mammals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3alpha,12alpha-diacetyloxy-7-oxo-5beta-cholanate typically involves multiple steps, starting from a suitable bile acid precursor. The process generally includes:
Oxidation: The bile acid precursor undergoes oxidation to introduce the 7-oxo group.
Acetylation: The hydroxyl groups at the 3alpha and 12alpha positions are acetylated using acetic anhydride in the presence of a catalyst such as pyridine.
Esterification: The carboxyl group is esterified with methanol in the presence of an acid catalyst like sulfuric acid to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
Methyl 3alpha,12alpha-diacetyloxy-7-oxo-5beta-cholanate can undergo various chemical reactions, including:
Oxidation: Further oxidation can occur at different positions on the steroid nucleus.
Reduction: The 7-oxo group can be reduced to a hydroxyl group using reducing agents like sodium borohydride.
Substitution: The acetyl groups can be replaced with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of additional oxo or hydroxy derivatives.
Reduction: Conversion to hydroxy derivatives.
Substitution: Formation of amide or thioester derivatives.
Scientific Research Applications
Methyl 3alpha,12alpha-diacetyloxy-7-oxo-5beta-cholanate has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of more complex steroid derivatives.
Biology: Studied for its role in bile acid metabolism and its effects on cellular processes.
Medicine: Investigated for potential therapeutic applications, including as a drug delivery agent.
Industry: Utilized in the production of specialized chemicals and as a standard in analytical chemistry.
Mechanism of Action
The mechanism of action of Methyl 3alpha,12alpha-diacetyloxy-7-oxo-5beta-cholanate involves its interaction with specific molecular targets, such as enzymes involved in bile acid metabolism. The compound can modulate the activity of these enzymes, leading to changes in the levels of various bile acids and their derivatives. This modulation can affect cellular signaling pathways and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- 3alpha,12alpha-dihydroxy-7-oxo-5beta-cholanate
- 7-oxolithocholate
- 7,12-dioxo-lithocholate
- Dehydrocholate
Uniqueness
Methyl 3alpha,12alpha-diacetyloxy-7-oxo-5beta-cholanate is unique due to its specific acetylation pattern and the presence of the 7-oxo group. These structural features confer distinct chemical reactivity and biological activity compared to other bile acid derivatives.
Properties
IUPAC Name |
methyl (4R)-4-[(3R,5S,8R,9S,10S,12S,13R,14S,17R)-3,12-diacetyloxy-10,13-dimethyl-7-oxo-1,2,3,4,5,6,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H44O7/c1-16(7-10-26(33)34-6)21-8-9-22-27-23(15-25(29(21,22)5)36-18(3)31)28(4)12-11-20(35-17(2)30)13-19(28)14-24(27)32/h16,19-23,25,27H,7-15H2,1-6H3/t16-,19+,20-,21-,22+,23+,25+,27+,28+,29-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DATLSYWCILADOV-YQLBWAHWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(=O)OC)C1CCC2C1(C(CC3C2C(=O)CC4C3(CCC(C4)OC(=O)C)C)OC(=O)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCC(=O)OC)[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2C(=O)C[C@H]4[C@@]3(CC[C@H](C4)OC(=O)C)C)OC(=O)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H44O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
504.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
21066-20-6 | |
Record name | Methyl 3alpha,12alpha-diacetyloxy-7-oxo-5beta-cholanate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021066206 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | METHYL 3.ALPHA.,12.ALPHA.-DIACETYLOXY-7-OXO-5.BETA.-CHOLANATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AW92R2931N | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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